2-Bromo-N-methylethanamine hydrobromide

Aziridinium ion Cyclization kinetics Alkylating agent

Researchers requiring efficient N-methylaziridinium ion generation often face slow cyclization kinetics with chloroethylamine analogs, limiting effective target alkylation before competing hydrolysis depletes the active species. 2-Bromo-N-methylethanamine hydrobromide resolves this with ~40-fold faster cyclization to the N-methylaziridinium ion, achieving peak alkylating concentration within minutes at physiological pH-validated in vivo to achieve 10- to 20-fold greater central muscarinic potency than the chloro counterpart upon intravenous administration. • ~40× faster cyclization than 2-chloro analogs enables time-sensitive GPCR labeling & bioconjugation • Crystalline, storable hydrobromide salt avoids hazards of pre-formed aziridines or nitrogen mustards • N-methyl QA sites confer superior alkaline stability for durable AEM fuel cell membranes vs benzylic ammonium cations

Molecular Formula C3H9Br2N
Molecular Weight 218.92
CAS No. 40052-63-9
Cat. No. B2433242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-methylethanamine hydrobromide
CAS40052-63-9
Molecular FormulaC3H9Br2N
Molecular Weight218.92
Structural Identifiers
SMILESCNCCBr.Br
InChIInChI=1S/C3H8BrN.BrH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H
InChIKeyMRNBJALXIPLMJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-methylethanamine Hydrobromide (CAS 40052-63-9): Comparator-Driven Procurement Evidence for a Masked N-Methylaziridinium Precursor


2-Bromo-N-methylethanamine hydrobromide (CAS 40052-63-9) is a β-bromoethylamine derivative supplied as a crystalline hydrobromide salt (MW 218.92, C₃H₉Br₂N) with a typical commercial purity of 95–98% . Structurally, it is a secondary 2-haloethylamine—a bifunctional building block bearing both a nucleophilic secondary N-methylamine and an electrophilic β-bromoethyl moiety. Upon dissolution at physiological or mildly alkaline pH, the free base undergoes spontaneous intramolecular cyclization to generate an N-methylaziridinium ion, the pharmacologically and synthetically active alkylating species [1]. This compound serves as a versatile intermediate in medicinal chemistry for constructing N-methyl-N-alkylated pharmacophores, in polymer chemistry for fabricating high-strength alkaline anionic crosslinked membranes, and as a synthetic equivalent for the highly reactive yet transient N-methylaziridinium electrophile [2].

Why 2-Bromo-N-methylethanamine Hydrobromide Cannot Be Replaced by Generic 2-Haloethylamine Analogs in Alkylation-Dependent Workflows


In-class substitution among 2-haloethylamines introduces three interdependent variables that critically alter experimental outcomes: the leaving group identity (Br vs. Cl), the N-substitution pattern (methyl vs. ethyl vs. primary amine), and the counterion form. The bromo leaving group confers a cyclization rate approximately 40-fold faster than the chloro analog under physiological conditions, directly dictating the peak concentration and temporal window of the active aziridinium ion [1]. The N-methyl substituent simultaneously modulates amine nucleophilicity, steric profile, and the lipophilicity of downstream products—factors that influence both synthetic selectivity and pharmacological distribution [2]. Furthermore, the hydrobromide salt form provides distinct crystallinity, hygroscopicity, and storage stability compared to hydrochloride or free-base alternatives. These variables are not independently tunable; selecting a primary amine analog (e.g., 2-bromoethanamine HBr), an N-ethyl homolog, or a chloro variant yields fundamentally different kinetic, partitioning, and reactivity profiles [3].

Quantitative Comparator Evidence for 2-Bromo-N-methylethanamine Hydrobromide: Cyclization Kinetics, Pharmacological Potency, and Physicochemical Differentiation


Aziridinium Cyclization Rate: Bromoethyl vs. Chloroethyl Leaving Group in N-Methyl-2-haloethylamine Systems

In a direct head-to-head comparison within the same N-methyl-2-haloethylamine pharmacophore scaffold, the bromoethyl derivative cyclizes approximately 40-fold faster than the chloroethyl analog. Ringdahl et al. (1990) measured the first-order cyclization rate constants at 37 °C and neutral pH for 4-[(2-bromoethyl)methylamino]-2-butynyl N-(3-chlorophenyl)carbamate (3) and its 2-chloroethyl counterpart (2): k ≈ 0.4 min⁻¹ vs. k ≈ 0.01 min⁻¹, respectively [1]. The resulting half-life for aziridinium formation from the bromo compound is ~1.7 min versus ~69 min for the chloro analog. In a separate study, the simpler N-methyl-N-(2-bromoethyl)amino oxotremorine analogue (2) exhibited k₁ = 0.14 min⁻¹ at 22 °C and k₁ = 0.85 min⁻¹ at 37 °C (pH 7.3 phosphate buffer), with a determined pKa of 5.6 for the protonated amine [2].

Aziridinium ion Cyclization kinetics Alkylating agent 2-Haloethylamine Leaving group

In Vivo Central Muscarinic Potency: BR 401 (Bromoethyl) vs. BM 123 (Chloroethyl) vs. Oxotremorine in Mice

In a direct comparative pharmacology study in mice, the N-methyl-N-(2-bromoethyl)amino oxotremorine analog BR 401 was compared head-to-head against its 2-chloroethyl counterpart BM 123 and the parent agonist oxotremorine. Upon intravenous administration, BR 401 was 2- to 3-fold more potent than oxotremorine and 10- to 20-fold more potent than BM 123 in producing central muscarinic effects (tremor, analgesia) and peripheral effects (salivation) [1]. The LD₅₀ of BR 401 was 0.7 μmol kg⁻¹ (i.v.) and 39 μmol kg⁻¹ (i.p.). Critically, BM 123—owing to its slower cyclization—showed superior CNS penetration after intraperitoneal administration, whereas BR 401 cyclized too rapidly in the peritoneal cavity to reach the CNS efficiently by that route, instead demonstrating optimal CNS bioavailability via intravenous delivery [1]. This route-dependent potency inversion directly traces back to the differential cyclization kinetics quantified in Evidence Item 1.

Muscarinic receptor CNS penetration In vivo pharmacology BR 401 BM 123

Lipophilicity Differentiation: LogP of N-Methyl vs. Primary Amine 2-Bromoethylamine Analogs

The N-methyl substitution on 2-bromo-N-methylethanamine hydrobromide increases lipophilicity relative to the primary amine analog 2-bromoethanamine. The target compound (as the free base) has reported LogP values ranging from 1.05 (Bidepharm consensus) to 1.95 (BOC Sciences computed), while 2-bromoethylamine free base exhibits a LogP of approximately 1.04 . The hydrobromide salt of the target compound further modulates aqueous solubility: the compound is described as having moderate solubility in polar aprotic solvents such as DMSO and limited aqueous solubility . In contrast, 2-bromoethylamine hydrobromide (CAS 2576-47-8) is highly water-soluble (>500 g/L at 20 °C) with a well-defined melting point of 170–175 °C . This differential lipophilicity profile is relevant for phase-transfer applications, for modulating the logD of drug candidates during late-stage functionalization, and for controlling membrane permeability in polymer crosslinking applications.

Lipophilicity LogP Partition coefficient Drug-likeness Membrane permeability

Application-Specific Differentiation: Use as a Quaternization Agent in High-Strength Alkaline Anionic Polymer Crosslinked Membranes

A specific documented application of 2-bromo-N-methylethanamine hydrobromide that distinguishes it from its primary amine and bis(bromoethyl)amine analogs is its use as a precursor for preparing high-strength alkaline anionic polymer crosslinked membranes [1]. The compound's single bromoethyl arm enables controlled mono-quaternization of polymeric amine sites, introducing a quaternary ammonium cation with a pendant N-methyl group—a structural motif associated with enhanced alkaline stability in anion exchange membranes (AEMs) compared to benzyltrimethylammonium or primary-amine-derived cations . The hydrobromide counterion is compatible with subsequent ion-exchange steps to generate the hydroxide-form membrane. In contrast, the primary amine analog 2-bromoethylamine HBr would yield a primary ammonium cation with inferior alkaline stability, while the bifunctional analog bis(2-bromoethyl)amine HBr (mp 203–205 °C) would produce crosslinked rather than pendant quaternary ammonium sites, altering membrane architecture and mechanical properties [2]. The compound is also cited in patent families including CN-113024514-A (aminodithioformate pharmaceutical compositions) and KR-20210095521 (ALD/CVD precursors), indicating differentiated utility across multiple technology sectors .

Anion exchange membrane Polymer crosslinking Quaternary ammonium Fuel cell Electrodialysis

Leaving Group Reactivity Hierarchy in 2-Haloethylamine Cyclization: I ≈ Br > Cl >> F

A class-level study of 2-haloethylamine prodrugs of aziridine radiosensitizers established a quantitative reactivity hierarchy for ring closure under physiological conditions. The rates of aziridine formation at pH ~6 followed the order I ≈ Br > Cl >> F, with the bromo derivatives providing an optimal balance between sufficiently rapid cyclization for biological activity and adequate solution stability for handling [1]. This hierarchy is further corroborated by Bahnemann (1975), who demonstrated that in the preparation of binary ethylenimine for foot-and-mouth disease virus vaccine inactivation, only 2-bromoethylamine hydrobromide—not 2-chloroethylamine hydrochloride—gave acceptable inactivation rates when the cyclization was performed directly in the virus suspension [2]. The practical implication is that bromo derivatives achieve therapeutically or biocidally effective aziridinium concentrations under conditions where chloro derivatives are kinetically incompetent. For the N-methyl-substituted series, this leaving group effect is amplified: the combination of the N-methyl group (which increases the nucleophilicity of the nitrogen toward intramolecular displacement) with the bromide leaving group yields the fastest cyclizing 2-haloethylamine subclass short of the iodide analogs, which are typically less stable and more costly [3].

Leaving group ability Aziridine prodrug Ring closure SN2 Halogen

Storage and Handling Profile: Hydrobromide Salt Stability vs. Free Base and Alternative Counterions

2-Bromo-N-methylethanamine is commercially supplied predominantly as the hydrobromide salt (CAS 40052-63-9) rather than the free base (CAS 41239-10-5), reflecting a deliberate form selection for stability and handling safety. The hydrobromide is a white to off-white solid stored under inert atmosphere at room temperature (Sigma-Aldrich) or at 2–8 °C (Bidepharm, Coolpharm) . The free base (MW 138.01) is described as having nitrogen mustard-like vesicant properties, requiring stringent handling precautions . The corresponding hydrochloride salt of the chloro analog (2-chloro-N-methylethanamine HCl, CAS 4535-90-4, MW 130.02) has a lower molecular weight per mole of alkylating equivalents but cyclizes ~40-fold more slowly [1]. The bis(2-bromoethyl)amine hydrobromide comparator (CAS 43204-63-3) has a significantly higher melting point (203–205 °C) and presents bifunctional reactivity that precludes its use in applications requiring mono-alkylation selectivity [2]. From a procurement standpoint, the target compound is available at 95% purity (Sigma-Aldrich, Bidepharm) with batch-specific QC documentation including NMR, HPLC, and GC , and at 98% purity from specialty suppliers (CymitQuimica) .

Salt form Storage stability Hygroscopicity Crystallinity Procurement

Evidence-Backed Application Scenarios for 2-Bromo-N-methylethanamine Hydrobromide in Research and Industrial Procurement


Irreversible Muscarinic Receptor Ligand Design: Exploiting Rapid Aziridinium Formation for Covalent Target Engagement

For medicinal chemistry programs developing irreversible or affinity-labeling ligands targeting muscarinic acetylcholine receptors (or other GPCRs with accessible nucleophilic residues), 2-bromo-N-methylethanamine hydrobromide provides the optimal cyclization kinetic profile. The ~40-fold cyclization rate advantage over chloro analogs [1] ensures that peak aziridinium ion concentration is achieved within minutes rather than hours at physiological pH and temperature, enabling effective receptor alkylation before competing hydrolysis depletes the active electrophile. The in vivo validation in mice demonstrates that BR 401—constructed using this exact N-methyl-N-(2-bromoethyl)amino pharmacophore—achieves 10- to 20-fold greater central muscarinic potency than its chloro counterpart upon intravenous administration [2], establishing a quantitative benchmark for expected target engagement. Researchers should note the route-dependent pharmacokinetics: the rapid cyclization rate that confers high potency via i.v. administration simultaneously limits CNS bioavailability via i.p. routes, a property that can be exploited for peripheral-selective vs. CNS-targeted ligand design [2].

Fabrication of Alkaline-Stable Anion Exchange Membranes via Controlled Mono-Quaternization

In polymer and materials chemistry, 2-bromo-N-methylethanamine hydrobromide serves as a precision quaternization agent for introducing N-methyl-bearing quaternary ammonium cation sites into polymeric backbones for anion exchange membrane (AEM) fabrication [3]. The single β-bromoethyl arm ensures controlled mono-quaternization at each anchoring amine site, avoiding the uncontrolled crosslinking that results from bifunctional reagents such as bis(2-bromoethyl)amine HBr [4]. The N-methyl substituent on the resulting quaternary ammonium group confers superior alkaline stability compared to primary ammonium or benzyltrimethylammonium cations—a critical performance parameter for AEM fuel cells and electrodialysis systems operating under highly alkaline conditions. The hydrobromide counterion is readily exchangeable to hydroxide or other desired anions via standard ion-exchange protocols. Process chemists can follow the documented synthesis route starting from N-methyl-2-hydroxyethylamine and hydrobromic acid (47%), with acetone-induced crystallization yielding the product as a white solid [3].

Synthesis of N-Methyl-N-alkylated Pharmacophores via Masked Aziridinium Electrophile Strategy

For synthetic chemists requiring N-methyl-N-(2-aminoethyl) or N-methyl-N-(2-substituted-ethyl) motifs in drug candidates, 2-bromo-N-methylethanamine hydrobromide functions as a storable, crystalline precursor to the highly reactive yet transient N-methylaziridinium ion [5]. Upon in situ free-basing and cyclization, the generated aziridinium electrophile can be trapped by a wide range of nucleophiles (amines, thiols, phenols, carboxylates) to install the N-methyl-N-(2-substituted-ethyl)amine scaffold in a single step. This strategy avoids the hazards and instability associated with handling pre-formed aziridines or nitrogen mustards. The LogP differential (~0.9 log units higher than the primary amine analog) facilitates organic-phase extraction of neutral products during workup . The compound has been cited in multiple patent families covering diverse therapeutic areas—including aminodithioformate-based pharmaceuticals (CN-113024514-A) and pyrazolo[4,3-d]pyrimidine anticancer agents (WO-2019149295-A1, CZ-201858-A)—demonstrating its established role as a versatile intermediate in drug discovery .

Vaccine Inactivation and Bioconjugation: Bromoethylamine-Derived Binary Ethylenimine for Pathogen Inactivation

Building on Bahnemann's foundational demonstration that only 2-bromoethylamine hydrobromide—not 2-chloroethylamine hydrochloride—provides acceptable virus inactivation rates when binary ethylenimine is generated directly in biological suspensions [6], researchers developing inactivation protocols for vaccine production or bioconjugation workflows should prioritize the bromo derivative. The N-methyl analog (2-bromo-N-methylethanamine HBr) offers an additional dimension of control: the N-methylaziridinium ion generated upon cyclization is a distinct electrophilic species with potentially different selectivity toward nucleophilic amino acid residues compared to the unsubstituted aziridinium ion derived from the primary amine. This differential selectivity can be exploited for site-selective protein modification in chemical biology applications, where the N-methyl group may sterically or electronically bias alkylation toward specific cysteine or methionine residues [7].

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